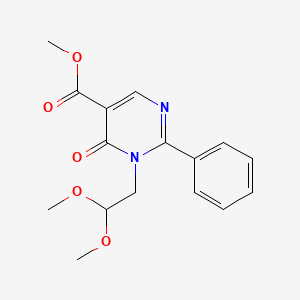
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene, followed by cyclization and functionalization steps . The reaction conditions often require acid catalysis to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: A compound with a similar pyrimidine structure used as an HIV integrase inhibitor.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure used in cancer research as a CDK2 inhibitor.
Carbamoyl 1,4-Dihydropyridine Derivatives: Compounds with similar functional groups used in pharmaceutical research.
Uniqueness
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
308276-58-6 |
|---|---|
Fórmula molecular |
C16H18N2O5 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-21-13(22-2)10-18-14(11-7-5-4-6-8-11)17-9-12(15(18)19)16(20)23-3/h4-9,13H,10H2,1-3H3 |
Clave InChI |
KZKDKXRXERNIFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(CN1C(=NC=C(C1=O)C(=O)OC)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
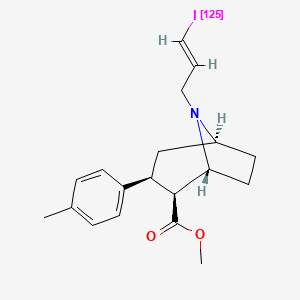
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
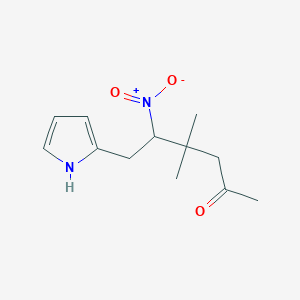
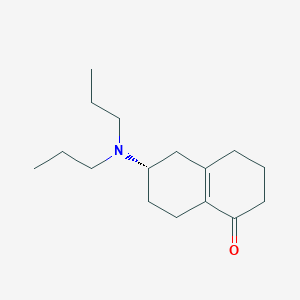
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
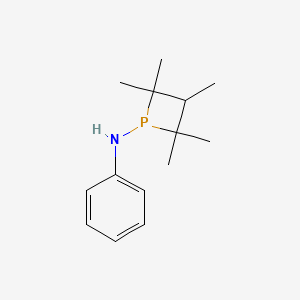

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
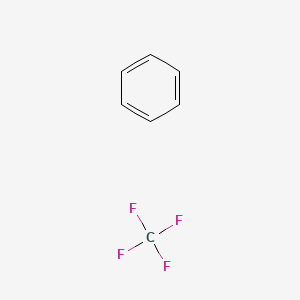
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
